5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615097
InChI: InChI=1S/C10H13NO2S/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2
SMILES:
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17615097

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 5-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H13NO2S/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2
Standard InChI Key APHUEURXOZXLDX-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C2=CC=C(S2)C=O)CO

Introduction

Chemical Identity

PropertyDetails
IUPAC Name5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
PubChem CID112626077
Synonyms- 1566776-70-2
- EN300-725472

The compound consists of a thiophene ring substituted with a pyrrolidine moiety containing a hydroxymethyl group and an aldehyde functional group.

Structural Features

The structure of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde integrates the following key elements:

  • Thiophene Ring: A sulfur-containing heterocyclic aromatic ring.

  • Pyrrolidine Substituent: A five-membered nitrogen-containing saturated ring.

  • Functional Groups:

    • Hydroxymethyl (-CH2OH) group attached to the pyrrolidine ring.

    • Aldehyde (-CHO) group on the thiophene ring.

These features suggest potential reactivity at the aldehyde and hydroxyl sites, making it suitable for further derivatization in chemical synthesis.

Synthesis Pathways

While specific synthetic routes for this compound are not detailed in the available literature, general methods for synthesizing similar compounds include:

  • Functionalization of thiophene derivatives via electrophilic substitution.

  • Addition of pyrrolidine moieties through nucleophilic substitution or reductive amination.

  • Introduction of aldehyde groups through selective oxidation of primary alcohols.

Applications and Potential Uses

The chemical structure of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde suggests potential applications in:

  • Pharmaceutical Research:

    • The thiophene ring is often found in bioactive molecules, including anti-inflammatory and antimicrobial agents.

    • The pyrrolidine moiety is a pharmacophore in many drugs targeting neurological disorders.

  • Material Science:

    • Thiophene derivatives are used in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

  • Chemical Synthesis:

    • The aldehyde group allows for Schiff base formation or further functionalization for complex molecule synthesis.

Research Insights

Although specific biological activity data for this compound is not available, related compounds with thiophene-pyrrolidine frameworks have demonstrated:

  • Antimicrobial activity against Gram-positive pathogens.

  • Potential anticancer properties through cytotoxicity against cancer cell lines.

  • Utility as intermediates in synthesizing heterocyclic scaffolds for drug discovery .

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